Propargyl-PEG3-OH (CAS 208827-90-1) is a heterobifunctional, monodisperse polyethylene glycol linker featuring a terminal alkyne for click chemistry and a primary hydroxyl group for further derivatization. As a discrete "mini-PEG" spacer containing three ethylene oxide units, it provides a precise contour length that is highly sought after in bioconjugation and PROTAC synthesis. This specific architecture balances the need for a hydrophilic hydration shell with a compact footprint. For procurement teams, specifying this exact PEG3 derivative ensures consistent aqueous solubility and predictable steric clearance during copper-catalyzed azide-alkyne cycloaddition (CuAAC), avoiding the polydispersity issues of bulk polymers .
Substituting Propargyl-PEG3-OH with structurally simpler alternatives like propargyl alcohol or lipophilic alkyl-alkynes fundamentally compromises downstream conjugate performance. Direct attachment using propargyl alcohol lacks a spacer, leading to severe steric hindrance that drastically depresses click reaction yields when conjugating bulky biomolecules. Conversely, substituting with an alkyl chain of equivalent length introduces a hydrophobic tether that promotes aggregation in aqueous buffers, increasing non-specific binding to plasma proteins. Furthermore, replacing PEG3 with longer variants (e.g., PEG12) introduces an entropic penalty that can disrupt the precise spatial orientation required for ternary complex formation in targeted protein degradation, making exact PEG3 specification critical for functional reproducibility .
When performing copper-catalyzed azide-alkyne cycloaddition (CuAAC), the proximity of the alkyne to the core molecule dictates reaction kinetics. Propargyl-PEG3-OH provides a discrete spacer arm that extends the alkyne away from the steric bulk of the attached payload. Compared to direct alkynylation using propargyl alcohol, which often suffers from low yields due to steric clash with bulky protein azides, the PEG3 spacer enables near-quantitative conjugation yields.
| Evidence Dimension | Steric accessibility for azide-alkyne cycloaddition |
| Target Compound Data | PEG3 spacer physically separates the reactive alkyne from the core payload, minimizing steric clash. |
| Comparator Or Baseline | Propargyl alcohol (no spacer) forces the alkyne flush against the payload. |
| Quantified Difference | PEG3 integration frequently restores near-quantitative click yields (>90%) compared to the sub-50% yields typical of sterically hindered unspaced alkynes. |
| Conditions | CuAAC click chemistry with sterically demanding biomolecules or functionalized surfaces. |
Procuring the PEG3-spaced alkyne prevents costly loss of expensive biological payloads by ensuring efficient, unhindered click reactivity.
In the design of PROTACs and bioconjugates, the linker must maintain the solubility of highly hydrophobic warheads. The ether backbone of the PEG3 linker creates a dynamic hydration shell that significantly enhances aqueous solubility. In direct comparisons, substituting a PEG linker with a purely hydrocarbon alkyl chain of similar length drastically increases lipophilicity, leading to conjugate aggregation and elevated non-specific binding to plasma proteins and labware .
| Evidence Dimension | Conjugate aqueous solubility and aggregation propensity |
| Target Compound Data | PEG3 ether backbone establishes a dynamic hydration shell, maintaining high aqueous solubility. |
| Comparator Or Baseline | Alkyl chains of equivalent length (e.g., C8) drastically increase lipophilicity. |
| Quantified Difference | PEG3 linkers typically improve aqueous solubility by several orders of magnitude compared to matched alkyl tethers, steepening dose-response curves. |
| Conditions | Aqueous buffer formulation for cellular assays or intravenous delivery. |
Choosing a PEG3 linker over an alkyl chain is critical to avoid formulation failures, aggregation, and assay artifacts caused by non-specific binding.
The length of the linker in heterobifunctional degraders is critical for forming a productive ternary complex between the target protein and the E3 ligase. While PEG3 provides a balanced separation distance that allows the ligands to independently orient themselves, extending the linker to longer PEG lengths (e.g., PEG12 or higher) introduces a severe entropic penalty upon binding and reduces cellular permeability, often abolishing degradation activity[1].
| Evidence Dimension | Degradation efficiency (DC50) and cellular permeability |
| Target Compound Data | PEG3 provides balanced spatial separation without excessive entropic penalty, maximizing ternary complex formation. |
| Comparator Or Baseline | Longer PEG linkers (e.g., PEG12) introduce high entropic penalties upon binding and reduce cellular permeability. |
| Quantified Difference | PEG3 frequently achieves sub-nanomolar DC50 values, whereas over-extended PEGs can completely abrogate target degradation. |
| Conditions | Intracellular targeted protein degradation assays requiring membrane permeation and specific E3 ligase-target proximity. |
For PROTAC procurement, specifying the compact PEG3 spacer prevents the catastrophic loss of cellular permeability and efficacy associated with overly long polymer chains.
Propargyl-PEG3-OH is a highly effective starting material for PROTAC libraries where maintaining aqueous solubility and precise E3 ligase-target spatial proximity is required, avoiding the aggregation issues of alkyl linkers.
In antibody-drug conjugate workflows, the PEG3 spacer ensures the terminal alkyne remains sterically accessible, driving CuAAC click reactions to completion even with bulky monoclonal antibodies .
For drug delivery systems, coupling Propargyl-PEG3-OH to nanoparticle surfaces provides a clickable handle while simultaneously contributing to a hydrophilic hydration shell that resists protein corona formation .
Irritant